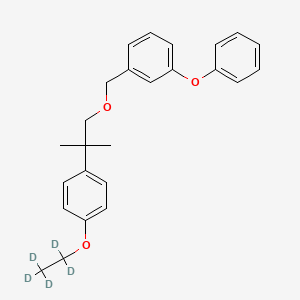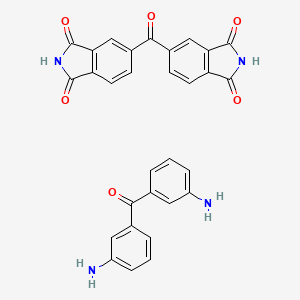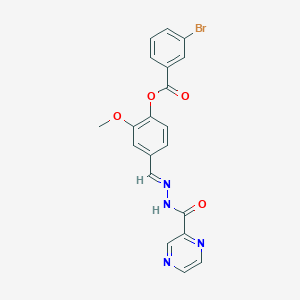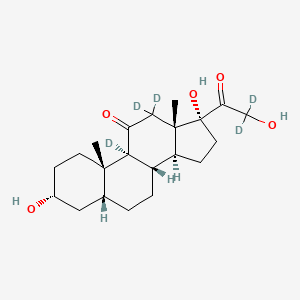
Tetrahydro Cortisone-d5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tetrahydro Cortisone-d5 involves the incorporation of deuterium atoms into the tetrahydrocortisone molecule. This can be achieved through various chemical reactions, including hydrogen-deuterium exchange reactions. The reaction conditions typically involve the use of deuterated reagents and solvents under controlled temperature and pressure to ensure the selective incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of advanced chemical reactors and purification systems to ensure high yield and purity of the final product. Quality control measures, such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, are employed to verify the incorporation of deuterium and the overall quality of the compound.
Análisis De Reacciones Químicas
Types of Reactions
Tetrahydro Cortisone-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites.
Reduction: It can be reduced to form tetrahydrocortisol-d5.
Substitution: Various substitution reactions can occur, particularly at the hydroxyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific pH levels and temperatures, to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions include various hydroxylated and dehydrogenated metabolites, which are important for studying the metabolic pathways of cortisone and its analogs .
Aplicaciones Científicas De Investigación
Tetrahydro Cortisone-d5 is widely used in scientific research due to its stable isotope labeling, which allows for precise tracking and quantification in various biological systems. Some of its applications include:
Biochemistry: Used to study the metabolic pathways of cortisone and its analogs.
Pharmacology: Employed in drug metabolism studies to understand the pharmacokinetics and pharmacodynamics of corticosteroids.
Clinical Diagnostics: Utilized in the development of diagnostic assays for cortisol and cortisone metabolites.
Anti-Doping Control: Applied in the detection of corticosteroid abuse in sports
Mecanismo De Acción
Tetrahydro Cortisone-d5 exerts its effects through its interaction with glucocorticoid receptors. Upon binding to these receptors, it influences gene expression and modulates various physiological processes, including inflammation and immune response. The molecular targets and pathways involved include the hypothalamus-pituitary-adrenal axis and the regulation of cytokine production .
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to Tetrahydro Cortisone-d5 include:
Tetrahydrocortisol-d5: Another deuterium-labeled metabolite of cortisol.
Prednisolone: A synthetic corticosteroid with similar metabolic pathways.
Cortisone: The parent compound from which this compound is derived
Uniqueness
This compound is unique due to its stable isotope labeling, which allows for precise and accurate tracking in metabolic studies. This makes it an invaluable tool in research applications where understanding the detailed metabolic pathways of corticosteroids is crucial .
Propiedades
Fórmula molecular |
C21H32O5 |
|---|---|
Peso molecular |
369.5 g/mol |
Nombre IUPAC |
(3R,5R,8S,9S,10S,13S,14S,17R)-9,12,12-trideuterio-17-(2,2-dideuterio-2-hydroxyacetyl)-3,17-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-11-one |
InChI |
InChI=1S/C21H32O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h12-15,18,22-23,26H,3-11H2,1-2H3/t12-,13-,14+,15+,18-,19+,20+,21+/m1/s1/i10D2,11D2,18D |
Clave InChI |
SYGWGHVTLUBCEM-VFFMWAQASA-N |
SMILES isomérico |
[2H][C@]12[C@@H](CC[C@H]3[C@@]1(CC[C@H](C3)O)C)[C@@H]4CC[C@@]([C@]4(C(C2=O)([2H])[2H])C)(C(=O)C([2H])([2H])O)O |
SMILES canónico |
CC12CCC(CC1CCC3C2C(=O)CC4(C3CCC4(C(=O)CO)O)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![sodium;[(2S)-2-amino-2-carboxyethyl] [(2R)-3-hexadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] phosphate](/img/structure/B12055591.png)
![N-(2,4-dimethylphenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12055594.png)
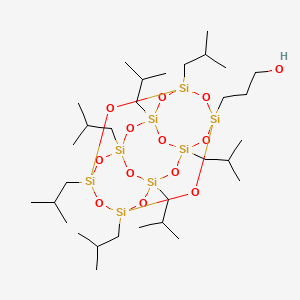
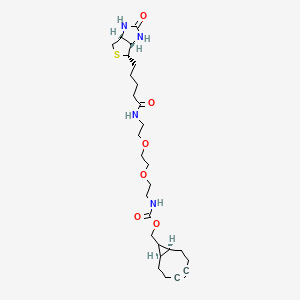
![(2R)-1-[(1S)-1-Aminoethyl]-2-(diphenylphosphino)ferrocene](/img/structure/B12055618.png)

![Trisodium;4-[(4-anilino-2-hydroxy-5-sulfonatonaphthalen-1-yl)diazenyl]-5-hydroxynaphthalene-2,7-disulfonate](/img/structure/B12055623.png)
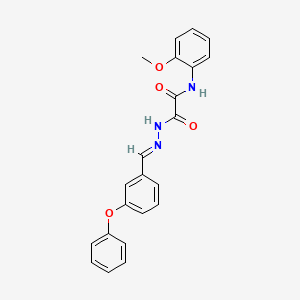


![N'-[(E)-(3-bromophenyl)methylidene]-2-hydroxy-4-oxo-1-propyl-1,4-dihydroquinoline-3-carbohydrazide](/img/structure/B12055644.png)
